molecular formula C16H25ClO B14728100 2-Chloro-4,6-dipentylphenol CAS No. 6319-30-8

2-Chloro-4,6-dipentylphenol

Cat. No.: B14728100
CAS No.: 6319-30-8
M. Wt: 268.82 g/mol
InChI Key: BWQHHRCIGWWOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-dipentylphenol: is an organic compound with the molecular formula C16H25ClO It is a chlorinated phenol derivative, characterized by the presence of chlorine and two pentyl groups attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dipentylphenol typically involves the chlorination of 4,6-dipentylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The general steps include:

    Starting Material: 4,6-dipentylphenol.

    Chlorination: The reaction is performed using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Using large quantities of chlorinating agents and solvents.

    Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dipentylphenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenol ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution Products: Phenol derivatives with different substituents replacing the chlorine atom.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: Dechlorinated phenol derivatives.

Scientific Research Applications

2-Chloro-4,6-dipentylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dipentylphenol involves its interaction with cellular components. The compound can:

    Disrupt Cell Membranes: The hydrophobic pentyl groups allow it to integrate into lipid bilayers, disrupting membrane integrity.

    Inhibit Enzymes: The phenol group can interact with and inhibit enzymes involved in cellular processes.

    Generate Reactive Oxygen Species (ROS): The compound can induce oxidative stress by generating ROS, leading to cellular damage.

Comparison with Similar Compounds

2-Chloro-4,6-dipentylphenol can be compared with other chlorinated phenols and alkyl-substituted phenols:

    2-Chloro-4,6-dimethylphenol: Similar structure but with methyl groups instead of pentyl groups, leading to different physical and chemical properties.

    2,4-Dichlorophenol: Contains two chlorine atoms, making it more reactive in nucleophilic substitution reactions.

    4-Chloro-2,6-diphenylphenol: Contains phenyl groups instead of pentyl groups, affecting its solubility and reactivity.

Properties

CAS No.

6319-30-8

Molecular Formula

C16H25ClO

Molecular Weight

268.82 g/mol

IUPAC Name

2-chloro-4,6-dipentylphenol

InChI

InChI=1S/C16H25ClO/c1-3-5-7-9-13-11-14(10-8-6-4-2)16(18)15(17)12-13/h11-12,18H,3-10H2,1-2H3

InChI Key

BWQHHRCIGWWOIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)Cl)O)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.